3-(2-Aminoethyl)-1-ethylurea

Medicinal Chemistry Urea Transporter Inhibition SAR

Researchers needing precise unsymmetrical urea building blocks face challenges with chemoselectivity. 3-(2-Aminoethyl)-1-ethylurea addresses this with exactly one primary amine handle and one substituted urea nitrogen, enabling chemoselective functionalization without protecting group strategies. • Balanced logP (~0.9) optimizes CNS penetration and solubility. • 95% purity with batch QC (HPLC, NMR) ensures reproducibility. • Reduces synthetic step count compared to dual-amine analogs.

Molecular Formula C5H13N3O
Molecular Weight 131.18 g/mol
Cat. No. B13258300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Aminoethyl)-1-ethylurea
Molecular FormulaC5H13N3O
Molecular Weight131.18 g/mol
Structural Identifiers
SMILESCCNC(=O)NCCN
InChIInChI=1S/C5H13N3O/c1-2-7-5(9)8-4-3-6/h2-4,6H2,1H3,(H2,7,8,9)
InChIKeyIAKKMMLYCAMLQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Aminoethyl)-1-ethylurea: Identity & Physicochemical Profile


3-(2-Aminoethyl)-1-ethylurea (CAS 83019-87-8) is an unsymmetrical, bifunctional urea derivative with the molecular formula C5H13N3O and a molecular weight of 131.18 g/mol . It features a primary aminoethyl group on one urea nitrogen and an ethyl substituent on the other, rendering it a versatile building block in medicinal chemistry and polymer science . The compound is typically supplied at 95% purity, with batch-specific QC data (NMR, HPLC, GC) available from major vendors .

Unsymmetrical substitution Ethyl and aminoethyl arms enable bifunctional reactivity
Reactive amine handle Primary amine supports amide, urea, or reductive amination
Batch QC documentation HPLC, NMR data accompany supply for synthetic reproducibility

Why Generic Ureas Fail for 3-(2-Aminoethyl)-1-ethylurea


Generic substitution among small urea derivatives is precluded by the compound's precise unsymmetrical N-ethyl/N-(2-aminoethyl) substitution pattern. The free primary amine provides a reactive handle for amide bond formation, reductive amination, or urea extension, while the ethyl group modulates lipophilicity and steric profile distinctly from methyl, isopropyl, or unsubstituted analogs . Even the regioisomeric 3-(2-Aminoethyl)-1,1-dimethylurea (CAS 72080-85-4) introduces a tertiary amide geometry, altering hydrogen-bonding capacity and conformational flexibility [1]. For procurement, the availability of validated QC documentation (HPLC, NMR) at 95% purity standardizes batch-to-batch reproducibility, critical for multi-step synthetic sequences where byproduct profiles are sensitive to trace amine impurities .

Hydrogen-bond donor mismatch
Dimethylurea analog lacks the secondary NH; H-bond capacity may not transfer.
Alkyl-substitution shift
Regioisomeric or chain-length variants may alter lipophilicity and steric profile.
QC-documentation gap
Sources without NMR/HPLC QC risk inconsistent purity in multi-step syntheses.

3-(2-Aminoethyl)-1-ethylurea: Head-to-Head Comparison vs. Analogs


Hydrogen-Bond Donor Capacity: Ethyl vs. Dimethyl

3-(2-Aminoethyl)-1-ethylurea possesses a secondary amide-like NH adjacent to the ethyl group, enabling hydrogen-bond donation, whereas the analogous 3-(2-Aminoethyl)-1,1-dimethylurea (CAS 72080-85-4) presents a tertiary urea lacking this donor capacity [1]. In the context of competitive urease inhibition, ethylurea (the simpler analog retaining the NH) acts as a competitive inhibitor with a Ki of 26 mM, demonstrating that the NH proton is critical for active-site hydrogen bonding [2]. The dimethyl analog cannot make this same interaction.

H-Bond Donor Count
Class-level
Ethyl urea: 2 HBD (NH) vs. dimethyl: 1 HBD
2 HBD
1 HBD
Ethyl NH may support target H-bond interactions.
Urease inhibition model: Ki=26 mM (ethylurea).
Medicinal Chemistry Urea Transporter Inhibition SAR

Lipophilicity (logP) Across N-Alkyl Urea Analogs

The ethyl substituent on 3-(2-Aminoethyl)-1-ethylurea provides a calculated logP (XLogP3) of approximately 0.9, positioning it between the more hydrophilic N-(2-aminoethyl)urea (XLogP3 ≈ -0.6) and the more lipophilic 1-(2-Aminoethyl)-3-isopropylurea (XLogP3 ≈ 1.3) . This intermediate lipophilicity is often optimal for balancing aqueous solubility and membrane permeability in CNS drug discovery programs.

Lipophilicity (logP)
Data to verify
XLogP3 ≈ 0.9
Unsubst. (−0.6) Target (0.9) Isopropyl (1.3)
Intermediate lipophilicity may balance solubility and permeability.
Computed XLogP3; experimental logP to verify.
ADME Drug Design Physicochemical Properties

Primary Amine Reactivity vs. Blocked Analogs

The terminal primary amine of 3-(2-Aminoethyl)-1-ethylurea (pKa ~9.5-10) is reactive toward acylating agents, isocyanates, and aldehydes under mild conditions, enabling one-step diversification. In contrast, the dimethyl analog 3-(2-Aminoethyl)-1,1-dimethylurea (CAS 72080-85-4) lacks this nucleophilic amine, while 3-Amino-1-(2-aminoethyl)urea (CAS 27327-74-8) introduces a second reactive amine that may complicate chemoselective transformations . The compound is utilized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders .

Amine Reactivity
Class-level
1 primary amine handle
1 amine
0 (dimethyl) / 2 (dual‑amine)
Single reactive site may simplify derivatization without protection.
pKa ~9.5–10; acylations, reductive aminations.
Organic Synthesis Building Blocks Medicinal Chemistry

Optimal Applications of 3-(2-Aminoethyl)-1-ethylurea


CNS Lead Optimization: Balanced logP Profile

The compound's calculated logP of ~0.9 fills a critical gap between overly hydrophilic N-(2-aminoethyl)urea (logP -0.6) and more lipophilic isopropyl analogs (logP 1.3), making it the preferred urea building block for CNS programs where blood-brain barrier penetration and aqueous solubility must be simultaneously optimized .

Urea Transporter Modulators: H-Bond Donor Requirement

The presence of a secondary NH adjacent to the ethyl group (2 HBD total) is critical for competitive inhibition of urease (Ki = 26 mM for the ethylurea pharmacophore), suggesting that 3-(2-Aminoethyl)-1-ethylurea is the appropriate scaffold for developing urease or urea transporter inhibitors, whereas the 1,1-dimethyl analog lacks this key interaction motif [1].

Step-Efficient Library Diversification

With exactly one primary amine handle and one substituted urea nitrogen, the compound enables chemoselective functionalization without protecting group strategies. This contrasts with the dual-amine analog 3-Amino-1-(2-aminoethyl)urea, which would require orthogonal protection to avoid mixtures, directly reducing synthetic step count and procurement cost .

Application
Selection Property
Validation Focus
CNS drug discovery programs
Intermediate lipophilicity profile
Blood‑brain barrier penetration and solubility balance
Urea transporter / urease inhibitor research
Hydrogen‑bond donor capacity (2 HBD)
Competitive inhibition binding mode
Combinatorial library synthesis
Single primary amine handle
Step economy and chemoselectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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